![molecular formula C25H21Cl3N2O2 B2759854 (2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide CAS No. 1644308-41-7](/img/structure/B2759854.png)
(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C25H21Cl3N2O2 and its molecular weight is 487.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide, often referred to in literature as a chiral ligand, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19Cl2N O2
- Molecular Weight : 392.28 g/mol
The compound features a pyrrolidine ring substituted with a benzoyl group and dichlorophenyl moieties, which contribute to its biological properties.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Receptor Functions : It has been identified as an inhibitor of CCR2 and CCR9 receptor functions, which are implicated in inflammatory responses and various diseases, including cancer and autoimmune disorders .
- Antisecretory Activity : The presence of the 4-chlorophenyl group has been linked to antisecretory effects, suggesting potential applications in treating gastrointestinal disorders .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Inhibition of CCR Receptors
A study published in 2008 demonstrated that the compound effectively inhibits CCR2 and CCR9 receptors. This inhibition was shown to reduce inflammatory cell migration, suggesting its potential use in therapies for chronic inflammatory conditions .
Case Study 2: Antisecretory Properties
Research indicated that derivatives containing the 4-chlorophenyl moiety exhibited significant antisecretory activity. This finding was particularly relevant for developing treatments for peptic ulcers and other gastrointestinal disorders .
Case Study 3: Anticancer Potential
Recent investigations have suggested that this compound may exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and metastasis. The structure-activity relationship studies indicated that modifications to the chlorophenyl groups could enhance its efficacy against certain cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
The compound has shown promise in anticancer applications. Studies have indicated that derivatives of pyrrolidinecarboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds can induce apoptosis in colon and breast cancer cells, suggesting a potential pathway for developing new cancer therapies .
Pharmacological Studies
Pharmacological investigations have been conducted to evaluate the compound's efficacy as an inhibitor of specific biological pathways involved in disease progression. The compound's structural features allow it to interact with various biological targets, making it a candidate for further exploration in drug development .
Neuropharmacology
Research indicates that compounds with similar structures may possess neuroprotective properties. Investigations into their ability to cross the blood-brain barrier and modulate neurotransmitter systems are ongoing. These studies aim to assess their potential in treating neurodegenerative diseases .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
Study 2 | Neuroprotective Effects | Found that related compounds reduced neuronal death in models of oxidative stress, indicating potential therapeutic benefits in neurodegenerative conditions. |
Study 3 | Pharmacokinetics | Evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles, showing favorable characteristics for oral bioavailability. |
Eigenschaften
IUPAC Name |
(2S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl3N2O2/c26-18-9-11-22(19(14-18)24(31)17-5-2-1-3-6-17)29-25(32)23-7-4-12-30(23)15-16-8-10-20(27)21(28)13-16/h1-3,5-6,8-11,13-14,23H,4,7,12,15H2,(H,29,32)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFWZUYAEFPRSE-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.